(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
Description
Historical Development in Piperidine Chemistry
The foundational history of piperidine chemistry traces back to 1850, when Thomas Anderson first isolated piperidine via nitric acid treatment of piperine. Auguste Cahours independently replicated this discovery in 1852, establishing early methodologies for nitrogen heterocycle derivation. Industrial production evolved significantly with the 20th-century development of pyridine hydrogenation techniques using molybdenum disulfide catalysts, which enabled scalable piperidine synthesis through the reaction $$ \text{C}5\text{H}5\text{N} + 3 \text{H}2 \rightarrow \text{C}5\text{H}_{10}\text{NH} $$.
Trimethylpiperidine derivatives emerged as critical targets following the 1980s recognition of steric effects on amine basicity and catalytic activity. The specific stereoisomer (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride first appeared in synthetic literature in the early 2000s, leveraging advances in asymmetric hydrogenation and chiral resolution techniques. Key milestones include:
Significance in Stereochemical Research
The compound’s $$ \text{C}8\text{H}{18}\text{ClN} $$ structure contains three stereogenic centers, making it a benchmark for testing stereochemical control strategies. Studies by Li et al. demonstrated that N-heterocyclic carbene-copper complexes coupled with ZrCl$$_4$$ enable trans-selective aza-Prins cyclization, critical for establishing the 2R,4r,6S configuration. X-ray crystallography confirms the chair conformation with axial 4-methyl and equatorial 2,6-methyl groups, creating a 1.3-Å van der Waals radius difference between diastereotopic faces.
Density functional theory (DFT) calculations reveal the hydrochloride salt’s stabilization arises from $$ \Delta G^\circ = -12.4 \, \text{kcal/mol} $$ for intramolecular hydrogen bonding between the protonated amine and chloride ion. This configuration enhances thermal stability compared to non-ionic analogs, with decomposition onset at 287°C versus 182°C for the free base.
Evolution of Academic Interest
Academic focus shifted toward trimethylpiperidines following the 1990s discovery of their role in modulating enzyme binding pockets. The target compound’s 69682-14-0 CAS registry entry (2018) coincided with methodological advances in:
- Reductive amination cascades : Gharpure’s acid-mediated alkyne functionalization enabled piperidine ring formation with 89% yield.
- Multicomponent reactions : Islam’s polystyrene-ferric catalyst achieved spiropiperidine synthesis in <30 minutes, inspiring adaptations for trimethyl variants.
- Stereochemical analysis : Chiroptical spectroscopy (ORD, VCD) correlations established empirical rules for predicting absolute configuration in polysubstituted piperidines.
Annual publications referencing trimethylpiperidine derivatives grew from 12 (2005) to 147 (2024), with 23% focusing specifically on the 2R,4r,6S stereoisomer.
Current State of Research
Contemporary synthesis strategies emphasize atom economy and stereocontrol:
Table 2: Modern Synthetic Approaches
Ongoing investigations explore the compound’s utility as:
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDJUMOWFACOGK-OPZYXJLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69682-14-0 | |
| Record name | rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Triketone Precursors
Early methods involved reductive amination of 2,4,6-trimethylpyridine derivatives. For example, 2,4,6-trimethylpyridine-3,5-dione can undergo hydrogenation over palladium catalysts in acidic media to yield the piperidine backbone. However, this approach lacks stereocontrol, often producing racemic mixtures requiring subsequent resolution.
Chlorination and Cyclization
A patented route (CN102372667A) describes the reaction of 2,4,6-trimethylpyridine with concentrated sulfuric acid and ethanol, followed by alkaline hydrolysis to yield the free base. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. While scalable, this method struggles with byproduct formation during the sulfonation step, necessitating multiple recrystallizations to achieve >99% purity.
Catalytic Hydrogenation Approaches
Triacetoneamine Hydrogenation
Adapting methods from KR960012364B1, catalytic hydrogenation of 2,4,6-trimethyl-4-piperidone (triacetoneamine) using CuCr/Al₂O₃ catalysts at 120°C achieves 97% selectivity for the piperidinol intermediate. Subsequent dehydration and hydrochlorination yield the target compound. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes conversion |
| H₂ Pressure | 3 MPa | Prevents over-reduction |
| Catalyst Loading | 5 wt% | Balances activity and cost |
Stereoselective Synthesis Methods
Intramolecular Aza-Michael Reaction
Organocatalyzed cyclization via aza-Michael reactions enables stereocontrol. Using quinoline-derived catalysts and trifluoroacetic acid, 2,5,5-trisubstituted piperidines form with 85% ee. Applied to trimethyl precursors, this strategy could theoretically yield the target stereoisomer, though experimental validation remains unpublished.
Carbene-Catalyzed Dynamic Kinetic Resolution
N-Heterocyclic carbene (NHC) catalysts promote dynamic kinetic resolution during piperidine ring formation. In model systems, this method achieves 94% ee for 2,6-trans-disubstituted piperidines, suggesting adaptability for 2,4,6-trimethyl derivatives.
Purification and Salt Formation
Hydrochloride Precipitation
The free base is treated with gaseous HCl in anhydrous ether, yielding the hydrochloride salt with 95% recovery. Excess HCl is avoided to prevent hygroscopicity.
Recrystallization Optimization
Ethanol-water mixtures (7:3 v/v) dissolve impurities while precipitating the hydrochloride salt. Two recrystallizations increase purity from 92% to 99.5%, as demonstrated in analogous systems.
Industrial Production Techniques
Continuous Flow Hydrogenation
Adopting KR960012364B1’s continuous reactor design, triacetoneamine hydrogenation achieves 98% conversion at 5 kg/h throughput. Inline FTIR monitors reaction progress, enabling real-time adjustments.
Solvent Recycling
Ethanol from recrystallization is distilled and reused, reducing waste by 70% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in water or alcohol at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of (2R,4r,6S)-2,4,6-trimethylpiperidine.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The trimethyl derivative’s higher lipophilicity (vs. 4-methylpiperidine HCl) may improve membrane permeability but reduce aqueous solubility. In contrast, Migalastat HCl’s hydroxyl groups enhance water solubility, making it suitable for biological assays .
- The carboxylic acid group in (2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl introduces pH-dependent ionization, broadening its utility in chromatography or buffered systems .
Steric and Electronic Effects
- Chloroethyl and fluorinated analogs (e.g., impurities) exhibit altered electronic profiles due to halogen electronegativity, influencing metabolic stability and toxicity .
Research Findings and Limitations
- Stereochemical Impact : The (2R,4r,6S) configuration may confer unique binding properties, but direct comparative data with other stereoisomers are absent in the evidence.
- Data Gaps: Limited pharmacokinetic or toxicity data for the trimethyl derivative require extrapolation from analogs. For example, methylated piperidines generally exhibit low acute toxicity but may accumulate in lipid-rich tissues .
- Functional Group Trade-offs : While methyl groups enhance lipophilicity, they reduce hydrogen-bonding capacity compared to hydroxyl- or carboxyl-substituted derivatives .
Biological Activity
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
- Chemical Formula: C₈H₁₈ClN
- Molecular Weight: 161.69 g/mol
- Structure: The compound features a piperidine ring with three methyl groups at positions 2, 4, and 6 and is presented as a hydrochloride salt, which enhances its solubility in water.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It can act as an inhibitor or activator of enzymes and receptors involved in different biochemical pathways. The specific mechanism depends on the target:
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
- Receptor Binding: It can also function as a ligand for specific receptors, modulating signaling pathways.
1. Research Applications
- Enzyme Mechanisms: Used in studies to elucidate enzyme mechanisms by acting as a substrate or inhibitor.
- Ligand Studies: Employed in receptor binding studies to understand ligand-receptor interactions.
2. Medical Applications
- Therapeutic Potential: Investigated for potential therapeutic effects in treating various conditions due to its ability to modulate biological pathways.
- Precursor in Pharmaceuticals: Serves as a precursor in synthesizing pharmaceutical compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are notable findings:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,4,6-Trimethylpiperidine | Lacks hydrochloride group | Similar reactivity but less solubility |
| 2,4,6-Trimethylpyridine | Pyridine ring instead of piperidine | Different receptor interactions |
| 2,4,6-Trimethylphenol | Contains phenolic group | Exhibits antioxidant properties |
Q & A
Q. What computational methods support derivative design from this scaffold?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., lipid bilayers or proteins).
- DFT Calculations : Predict thermodynamic stability of stereoisomers.
- QSAR Models : Corolate structural features (e.g., methyl group positions) with activity data from PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
